molecular formula C25H29N3O2 B4120994 [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol

[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol

Cat. No.: B4120994
M. Wt: 403.5 g/mol
InChI Key: KXEHVKAOTUNXMP-UHFFFAOYSA-N
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Description

[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol is a complex organic compound that features a unique structure combining a piperidine ring, an oxadiazole ring, and a diphenylmethanol moiety

Properties

IUPAC Name

[1-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c29-25(20-7-3-1-4-8-20,21-9-5-2-6-10-21)22-13-15-28(16-14-22)18-24-26-23(27-30-24)17-19-11-12-19/h1-10,19,22,29H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEHVKAOTUNXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NOC(=N2)CN3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic conditions.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction.

    Coupling with Diphenylmethanol: The final step involves coupling the piperidine derivative with diphenylmethanol using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxadiazole ring to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include alkyl halides and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including neurological disorders and cancer.

Industry

In industrial applications, this compound can be used in the development of new materials with unique properties. Its structure allows for the design of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(phenyl)methanol
  • (1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)(diphenyl)ethanol

Uniqueness

The uniqueness of [1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol lies in its specific combination of functional groups and rings. This structure imparts unique chemical and biological properties that differentiate it from similar compounds. For example, the presence of the oxadiazole ring may confer specific reactivity or binding affinity that is not observed in related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol
Reactant of Route 2
[1-[[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]-diphenylmethanol

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